
4-Methoxy-6-(methylsulfanyl)-5-nitropyrimidine
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
4-Methoxy-6-(methylsulfanyl)-5-nitropyrimidine is a heterocyclic organic compound that belongs to the pyrimidine family. Pyrimidines are aromatic compounds that play a crucial role in various biological processes, including the formation of nucleic acids. The presence of methoxy, methylsulfanyl, and nitro groups in this compound makes it an interesting subject for chemical research due to its potential reactivity and applications.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 4-Methoxy-6-(methylsulfanyl)-5-nitropyrimidine typically involves the following steps:
Starting Materials: The synthesis begins with the selection of appropriate starting materials, such as 4-methoxypyrimidine and methylthiol.
Methylation: The methylsulfanyl group is introduced via methylation reactions, often using methyl iodide or dimethyl sulfate as methylating agents.
Reaction Conditions: The reactions are typically carried out under reflux conditions with appropriate solvents like dichloromethane or acetonitrile to ensure complete conversion and high yield.
Industrial Production Methods
In an industrial setting, the production of this compound may involve:
Batch Processing: Utilizing large reactors to carry out the nitration and methylation reactions in batches.
Continuous Flow Systems: Implementing continuous flow reactors to enhance efficiency and scalability.
Purification: The final product is purified using techniques like recrystallization, chromatography, or distillation to achieve the desired purity levels.
化学反应分析
Types of Reactions
4-Methoxy-6-(methylsulfanyl)-5-nitropyrimidine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide, leading to the formation of sulfoxides or sulfones.
Reduction: Reduction reactions using reducing agents such as sodium borohydride or lithium aluminum hydride can convert the nitro group to an amino group.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Sodium borohydride in methanol or ethanol.
Substitution: Nucleophiles like amines or thiols in the presence of a base such as sodium hydroxide.
Major Products Formed
Oxidation: Formation of sulfoxides or sulfones.
Reduction: Formation of 4-methoxy-6-(methylsulfanyl)-5-aminopyrimidine.
Substitution: Formation of various substituted pyrimidines depending on the nucleophile used.
科学研究应用
4-Methoxy-6-(methylsulfanyl)-5-nitropyrimidine has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex heterocyclic compounds.
Biology: Studied for its potential interactions with biological macromolecules like DNA and proteins.
Medicine: Investigated for its potential pharmacological properties, including antimicrobial and anticancer activities.
Industry: Utilized in the development of specialty chemicals and materials with specific properties.
作用机制
The mechanism of action of 4-Methoxy-6-(methylsulfanyl)-5-nitropyrimidine involves its interaction with molecular targets such as enzymes or receptors. The nitro group can undergo reduction to form reactive intermediates that can interact with nucleophilic sites in biological molecules. The methoxy and methylsulfanyl groups may also contribute to the compound’s binding affinity and specificity towards its targets.
相似化合物的比较
Similar Compounds
4-Methoxy-2-methylaniline: Shares the methoxy group but differs in the core structure and functional groups.
4-Methoxy-6-methyl-2H-pyran-2-one: Similar methoxy group but different core structure and reactivity.
Indole Derivatives: Contain similar functional groups but have a different core structure and biological activity.
Uniqueness
4-Methoxy-6-(methylsulfanyl)-5-nitropyrimidine is unique due to the combination of methoxy, methylsulfanyl, and nitro groups on the pyrimidine ring. This unique combination imparts distinct chemical reactivity and potential biological activity, making it a valuable compound for research and industrial applications.
属性
CAS 编号 |
90860-54-1 |
|---|---|
分子式 |
C6H7N3O3S |
分子量 |
201.21 g/mol |
IUPAC 名称 |
4-methoxy-6-methylsulfanyl-5-nitropyrimidine |
InChI |
InChI=1S/C6H7N3O3S/c1-12-5-4(9(10)11)6(13-2)8-3-7-5/h3H,1-2H3 |
InChI 键 |
DTFVVOIZVUNTKD-UHFFFAOYSA-N |
规范 SMILES |
COC1=C(C(=NC=N1)SC)[N+](=O)[O-] |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


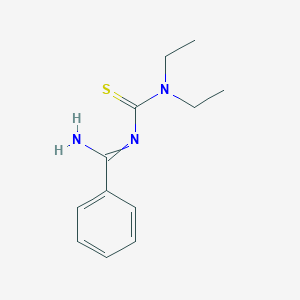
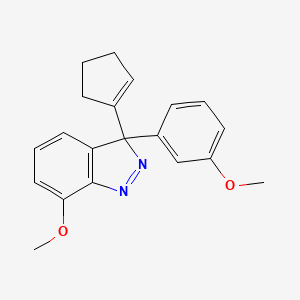
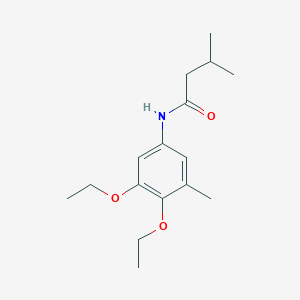

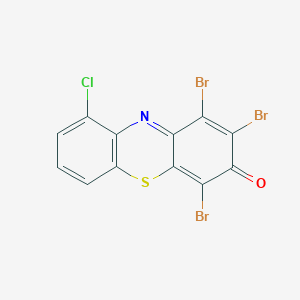

![1-Methylbicyclo[2.2.2]oct-5-ene-2,2,3,3-tetracarbonitrile](/img/structure/B14369633.png)

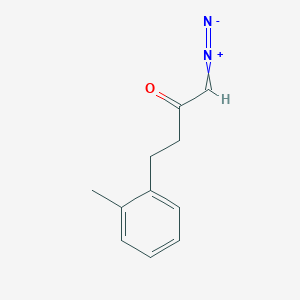
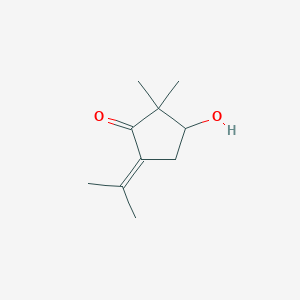
![4-[(5-Amino-1-hydroxynaphthalene-2-sulfonyl)amino]benzoic acid](/img/structure/B14369659.png)
![1-methyl-4-[(E)-3-(4-nitrophenyl)prop-2-enoxy]benzene](/img/structure/B14369665.png)
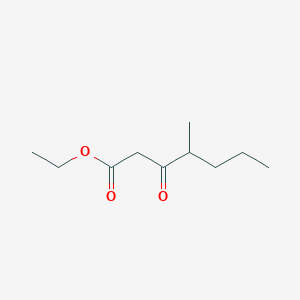
methanone](/img/structure/B14369681.png)
